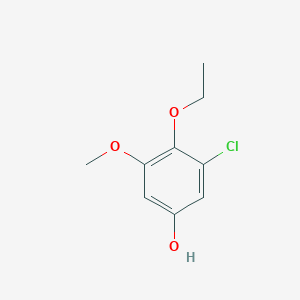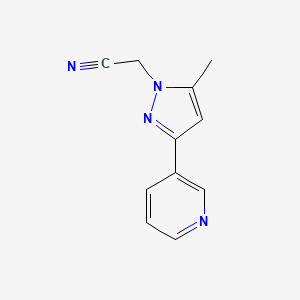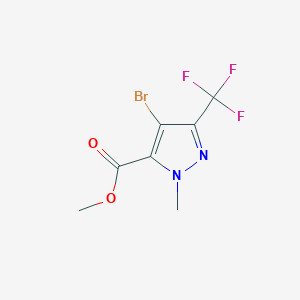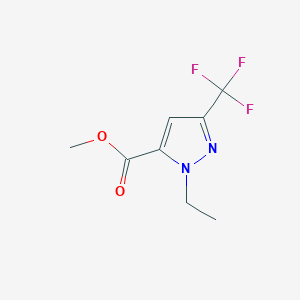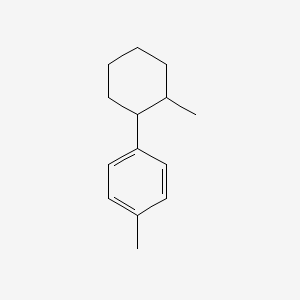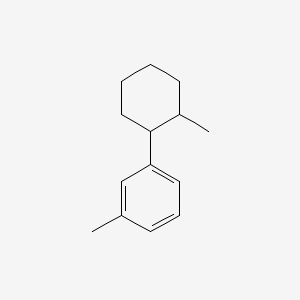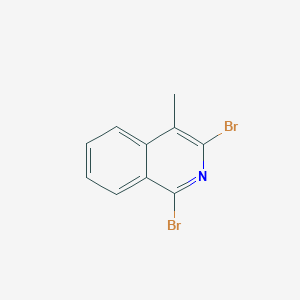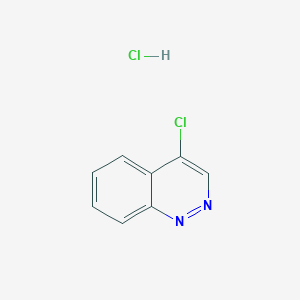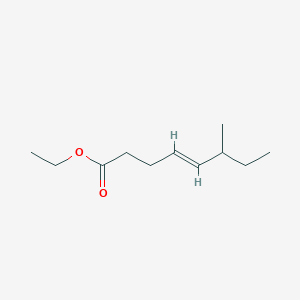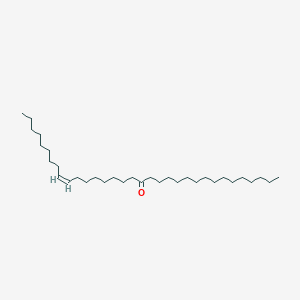
(Z)-24-tritriaconten-16-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-24-tritriaconten-16-one is a polyunsaturated fatty acid (PUFA) that has been studied extensively for its potential medical applications. This fatty acid is found in a variety of foods, including fish, nuts, and vegetable oils, and has been shown to have a variety of beneficial effects on human health.
Applications De Recherche Scientifique
Pheromone-Induced Hygienic Behavior in Honey Bees
Research on compounds similar to (Z)-24-tritriaconten-16-one, such as (Z)-10-tritriacontene and (Z)-6-pentadecene, has shown their role in stimulating hygienic behavior in honey bees (Apis mellifera). These compounds, found on unhealthy bee brood, trigger the bees' social immune responses, aiding in mite control and pathogen resistance in colonies (Wagoner, Millar, Schal, & Rueppell, 2020).
Pheromones in Drosophila Melanogaster
In the study of Drosophila melanogaster (fruit fly), compounds like (Z)-13-tritriacontene and (Z)-11-tritriacontene, which are structurally similar to (Z)-24-tritriaconten-16-one, were identified as major components of the homosexual courtship-stimulating pheromone blend. These findings offer insights into pheromone signaling and behavior in insects (Schaner, Dixon, Graham, & Jackson, 1989).
Stable Fly Sex Pheromones
Research involving stable flies (Stomoxys calcitrans) identified compounds such as (Z)-9-hentriacontene and (Z)-9-tritriacontene, similar to (Z)-24-tritriaconten-16-one, as key components inducing male fly copulatory behavior. Understanding these pheromones can contribute to better management and control strategies for these pests (Sonnet, Uebel, Lusby, Schwarz, & Miller, 1979).
Propriétés
IUPAC Name |
(Z)-tritriacont-24-en-16-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKYELPMBUTEPO-ZCXUNETKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H64O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
24-Tritriaconten-16-one, (Z)- | |
CAS RN |
71177-09-8 |
Source


|
| Record name | 24-Tritriaconten-16-one, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

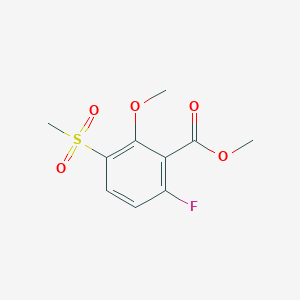
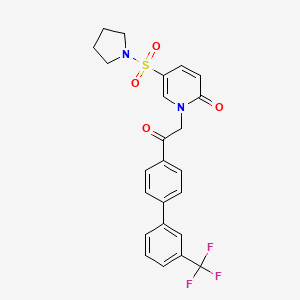
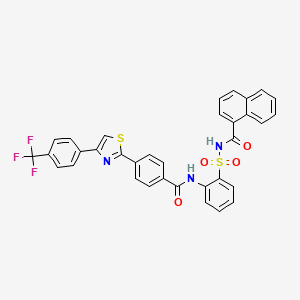
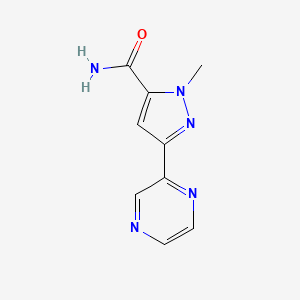
![2-tert-Butyl 11-benzyl 6-oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2,11-dicarboxylate](/img/structure/B1435228.png)
